Phosphinothioic acid, methylphenyl-
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Overview
Description
Phosphinothioic acid, methylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinothioic acid, methylphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). For instance, the interaction of chlorophosphines with methylmagnesium bromide can yield the desired phosphinothioic acid .
Industrial Production Methods: In industrial settings, the production of phosphinothioic acid, methylphenyl- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Phosphinothioic acid, methylphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in substitution reactions where the P-S bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acids .
Scientific Research Applications
Phosphinothioic acid, methylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which phosphinothioic acid, methylphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The P-S bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Phosphinic acids: These compounds contain a P-H bond instead of a P-S bond.
Phosphine oxides: These are oxidized derivatives of phosphines.
Phosphonates: These compounds have a P-C bond instead of a P-S bond.
Uniqueness: Phosphinothioic acid, methylphenyl- is unique due to its P-S bond, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic and catalytic applications .
Properties
CAS No. |
38607-73-7 |
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Molecular Formula |
C7H9OPS |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
hydroxy-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H9OPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,10) |
InChI Key |
YJQSLWZHGBMMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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